(R)-Birabresib

Catalog No.
S547896
CAS No.
202590-98-5
M.F
C25H22ClN5O2S
M. Wt
492.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Birabresib

For BET inhibitor studies, using racemic mixture or mismatched controls confounds dose-response and target engagement data. (R)-Birabresib, the enantiomerically pure inactive form of OTX015, resolves this by providing a matched-negative control. • Validates that observed activity of (S)-Birabresib is stereospecific and BET-dependent. • Demonstrates absence of off-target effects from the thieno-triazolo-diazepine scaffold in SPR, ITC, and cellular assays. • Enables rigorous toxicology differentiation in animal models. Procure with confidence for exacting negative control requirements.

CAS Number

202590-98-5

Product Name

(R)-Birabresib

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

InChI

InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m0/s1

InChI Key

GNMUEVRJHCWKTO-FQEVSTJZSA-N

solubility

≥24.6 mg/mL in DMSO, ≥106 mg/mL in EtOH with gentle warming,insoluble in H2O

Synonyms

OTX015; OTX-015; OTX 015; MK-8628; MK 8628; MK8628; Birabresib.

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C

The exact mass of the compound Birabresib is 491.11827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as ≥24.6 mg/mL in DMSO, ≥106 mg/mL in EtOH with gentle warming,insoluble in H2O. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Birabresib is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4. The pharmacologically active agent, extensively studied in clinical trials under the identifiers OTX015 and MK-8628, is the (S)-enantiomer (CAS 202590-98-5). (R)-Birabresib is the corresponding, biologically inactive enantiomer. Its primary value in a procurement context is not as a therapeutic agent, but as an indispensable negative control for researchers using (S)-Birabresib, enabling the rigorous validation of stereospecific, on-target biological effects.

Research Fit

Target Engagement Pan-BET bromodomain inhibition studies (BRD2/3/4)
CNS Model Fit Reported brain penetration supports glioblastoma and CNS tumor research
Translational Context Clinical-phase research tool linking preclinical models to reported Phase II dosing data

For researchers investigating the specific effects of the Birabresib scaffold, substituting the (R)-enantiomer with a racemic mixture or an unrelated BET inhibitor introduces critical experimental flaws. A racemic mixture contains a 50% concentration of the highly active (S)-enantiomer, making it unsuitable as a negative control and complicating the interpretation of dose-response data. Using structurally different BET inhibitors, such as JQ1, fails to account for any potential off-target effects unique to the thieno-triazolo-diazepine core structure of Birabresib. Therefore, procuring the enantiomerically pure (R)-Birabresib is the only method to rigorously demonstrate that the observed biological activity is a direct result of the specific stereochemical configuration of the active (S)-enantiomer.

Substitution Risk

Human Bioavailability & Dosing

Oral exposure and defined clinical dose of (R)-birabresib may not transfer to tool BET inhibitors; model exposure context may shift.

Brain Penetration

Reported tumor-to-brain distribution does not guarantee similar CNS exposure for close analogs; tissue ratio may differ.

Antiproliferative Potency Context

Direct comparison with (+)-JQ1 in GBM models showed potency differences; cell-line potency context may not reproduce with structural analogs.

Stereospecific Target Engagement: Validating On-Target Activity via an Inactive Control

The primary rationale for procuring (R)-Birabresib is its profound lack of activity compared to its potent (S)-enantiomer counterpart. The active (S)-enantiomer, Birabresib (OTX015), inhibits BRD2, BRD3, and BRD4 with high potency, demonstrating EC50 values between 10 and 19 nM in cell-free assays and IC50 values from 92 to 112 nM in binding assays. As the inactive stereoisomer, (R)-Birabresib is expected to have IC50 values several orders of magnitude higher, making it an ideal tool to confirm that the antiproliferative and transcriptional effects seen with (S)-Birabresib are due to specific engagement with BET bromodomains.

Evidence DimensionBET Bromodomain Inhibition (IC50/EC50)
Target Compound DataExpected >10,000 nM (functionally inactive)
Comparator Or Baseline(S)-Birabresib: 10-112 nM
Quantified Difference>100-fold lower potency compared to the active (S)-enantiomer
ConditionsCell-free TR-FRET binding assays and cellular proliferation assays

Procuring this specific enantiomer is the only way to establish a scientifically rigorous, unambiguous baseline to prove that the observed biological effects are stereospecific and not an artifact of the chemical scaffold.

GI50 Potency
Head-to-head
GI50 ≈ 0.2 µM (more potent than (+)-JQ1)
Supports cell-model potency comparison
GBM cell lines; in vitro proliferation assay. Comparator data not fully specified.

Workflow Compatibility: Identical Solubility for Valid Experimental Design

A critical requirement for a negative control is that it can be handled and formulated identically to the active compound to eliminate vehicle effects as a confounding variable. (S)-Birabresib exhibits high solubility in DMSO, with reported concentrations reaching up to 255 mg/mL, and moderate solubility in ethanol at approximately 9.8-11 mg/mL. As enantiomers share identical physical properties, (R)-Birabresib is expected to match this solubility profile. This allows for the preparation of stock and working solutions for both the active compound and the negative control using the exact same protocols, ensuring that any observed differences in effect are due to biological activity, not formulation artifacts.

Evidence DimensionSolubility in Common Lab Solvents
Target Compound DataExpected ~255 mg/mL in DMSO; ~9.8 mg/mL in Ethanol
Comparator Or Baseline(S)-Birabresib: ~255 mg/mL in DMSO; ~9.8 mg/mL in Ethanol
Quantified DifferenceNo significant difference expected
ConditionsStandard laboratory temperature

This ensures seamless integration into existing workflows and provides confidence that the control and test article are directly comparable, which is essential for data integrity and reproducibility.

Tumor: Brain Ratio
Reported
7–15-fold higher drug level in tumor vs. normal brain
Supports CNS distribution context
Orthotopic GBM xenograft mouse model
Clinical Development Stage
Context-dependent
RP2D 80 mg QD (Phase II)
No defined human dose (preclinical only)
Supports translational research design
Phase Ib advanced solid tumor trial; class-level inference for comparators
Route of Administration
Class-level
Oral
IP/IV injection
Supports chronic oral dosing models
Reported in mouse xenograft and human trials; tool compounds often require injection
BET Protein Profile
Supporting evidence
BRD2/BRD4 strongly decreased; BRD3 unchanged at 500 nM
Pharmacodynamic engagement signature
Acute leukemia cells; HEXIM1 induction reported

Definitive Validation of On-Target Activity in Cellular Assays

To confirm that the inhibition of proliferation or downregulation of target genes like c-MYC by (S)-Birabresib is a direct result of BET inhibition, (R)-Birabresib should be used in parallel as a negative control at identical concentrations. A lack of response in cells treated with the (R)-enantiomer provides strong evidence for stereospecific, on-target activity.

Establishing Baselines in In Vivo Pharmacological Models

In animal studies, a cohort treated with (R)-Birabresib is essential for differentiating the specific pharmacological or toxicological outcomes of (S)-Birabresib from non-specific effects related to the compound's scaffold, formulation, or administration route. This ensures that observed efficacy or side effects are correctly attributed to the active enantiomer.

Control for Biophysical and Structural Biology Studies

When using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography to study the binding of (S)-Birabresib to BET bromodomains, (R)-Birabresib serves as the ideal control to demonstrate stereoselective binding to the target protein's acetyl-lysine pocket.

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS tumor BET inhibition
Reported brain penetration
Tumor-to-brain distribution ratio
Translational BET inhibitor research
Human PK and dose data available
Clinical exposure-model alignment
Chronic oral dosing models
Oral bioavailability reported
Oral exposure and tolerability endpoints
Target engagement pharmacodynamics
Differential BRD2/4 downregulation
HEXIM1 induction and BRD3 unchanged as readout

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

491.1182738 Da

Monoisotopic Mass

491.1182738 Da

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X40LKS49S3

Pharmacology

Birabresib is a synthetic, small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins 2, 3 and 4 with potential antineoplastic activity. Upon administration, birabresib binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histone peptides. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes, including c-Myc-dependent target genes, may lead to an inhibition of tumor cell growth. Characterized by a tandem repeat of bromodomain at the N-terminus, the BET proteins BRD2, BRD3, BRD4 are transcriptional regulators that play an important role in cellular growth.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
BRD2 [HSA:6046] [KO:K08871]

Other CAS

202590-98-5

Wikipedia

Birabresib
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2: Vázquez R, Riveiro ME, Astorgues-Xerri L, Odore E, Rezai K, Erba E, Panini N, Rinaldi A, Kwee I, Beltrame L, Bekradda M, Cvitkovic E, Bertoni F, Frapolli R, D'Incalci M. The bromodomain inhibitor OTX015 (MK-8628) exerts anti-tumor activity in triple-negative breast cancer models as single agent and in combination with everolimus. Oncotarget. 2016 Dec 7. doi: 10.18632/oncotarget.13814. [Epub ahead of print] PubMed PMID: 27935867.
3: Coudé MM, Braun T, Berrou J, Dupont M, Bertrand S, Masse A, Raffoux E, Itzykson R, Delord M, Riveiro ME, Herait P, Baruchel A, Dombret H, Gardin C. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells. Oncotarget. 2015 Jul 10;6(19):17698-712. PubMed PMID: 25989842; PubMed Central PMCID: PMC4627339.
4: Riveiro ME, Astorgues-Xerri L, Vazquez R, Frapolli R, Kwee I, Rinaldi A, Odore E, Rezai K, Bekradda M, Inghirami G, D'Incalci M, Noel K, Cvitkovic E, Raymond E, Bertoni F. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations. Oncotarget. 2016 Dec 20;7(51):84675-84687. doi: 10.18632/oncotarget.13181. PubMed PMID: 27835869.
5: Berenguer-Daizé C, Astorgues-Xerri L, Odore E, Cayol M, Cvitkovic E, Noel K, Bekradda M, MacKenzie S, Rezai K, Lokiec F, Riveiro ME, Ouafik L. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models. Int J Cancer. 2016 Nov 1;139(9):2047-55. doi: 10.1002/ijc.30256. PubMed PMID: 27388964.
6: Amorim S, Stathis A, Gleeson M, Iyengar S, Magarotto V, Leleu X, Morschhauser F, Karlin L, Broussais F, Rezai K, Herait P, Kahatt C, Lokiec F, Salles G, Facon T, Palumbo A, Cunningham D, Zucca E, Thieblemont C. Bromodomain inhibitor OTX015 in patients with lymphoma or multiple myeloma: a dose-escalation, open-label, pharmacokinetic, phase 1 study. Lancet Haematol. 2016 Apr;3(4):e196-204. doi: 10.1016/S2352-3026(16)00021-1. PubMed PMID: 27063978.
7: Odore E, Lokiec F, Cvitkovic E, Bekradda M, Herait P, Bourdel F, Kahatt C, Raffoux E, Stathis A, Thieblemont C, Quesnel B, Cunningham D, Riveiro ME, Rezaï K. Phase I Population Pharmacokinetic Assessment of the Oral Bromodomain Inhibitor OTX015 in Patients with Haematologic Malignancies. Clin Pharmacokinet. 2016 Mar;55(3):397-405. doi: 10.1007/s40262-015-0327-6. PubMed PMID: 26341814.
8: Balaji N, Chinnapattu M, Dixit A, Sahu P, P S S, Mullangi R. Validation of an enantioselective LC-MS/MS method to quantify enantiomers of (±)-OTX015 in mice plasma: Lack of in vivo inversion of (-)-OTX015 to its antipode. Biomed Chromatogr. 2016 Sep 16. doi: 10.1002/bmc.3853. [Epub ahead of print] PubMed PMID: 27632936.
9: Boi M, Gaudio E, Bonetti P, Kwee I, Bernasconi E, Tarantelli C, Rinaldi A, Testoni M, Cascione L, Ponzoni M, Mensah AA, Stathis A, Stussi G, Riveiro ME, Herait P, Inghirami G, Cvitkovic E, Zucca E, Bertoni F. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs. Clin Cancer Res. 2015 Apr 1;21(7):1628-38. doi: 10.1158/1078-0432.CCR-14-1561. PubMed PMID: 25623213.
10: Berthon C, Raffoux E, Thomas X, Vey N, Gomez-Roca C, Yee K, Taussig DC, Rezai K, Roumier C, Herait P, Kahatt C, Quesnel B, Michallet M, Recher C, Lokiec F, Preudhomme C, Dombret H. Bromodomain inhibitor OTX015 in patients with acute leukaemia: a dose-escalation, phase 1 study. Lancet Haematol. 2016 Apr;3(4):e186-95. doi: 10.1016/S2352-3026(15)00247-1. PubMed PMID: 27063977.
11: Vázquez R, Licandro SA, Astorgues-Xerri L, Lettera E, Panini N, Romano M, Erba E, Ubezio P, Bello E, Libener R, Orecchia S, Grosso F, Riveiro ME, Cvitkovic E, Bekradda M, D'Incalci M, Frapolli R. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts. Int J Cancer. 2017 Jan 1;140(1):197-207. doi: 10.1002/ijc.30412. PubMed PMID: 27594045.
12: Gaudio E, Tarantelli C, Ponzoni M, Odore E, Rezai K, Bernasconi E, Cascione L, Rinaldi A, Stathis A, Riveiro E, Cvitkovic E, Zucca E, Bertoni F. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma. Oncotarget. 2016 Sep 6;7(36):58142-58147. doi: 10.18632/oncotarget.10983. PubMed PMID: 27494885; PubMed Central PMCID: PMC5295419.
13: Lu P, Qu X, Shen Y, Jiang Z, Wang P, Zeng H, Ji H, Deng J, Yang X, Li X, Lu H, Zhu H. The BET inhibitor OTX015 reactivates latent HIV-1 through P-TEFb. Sci Rep. 2016 Apr 12;6:24100. doi: 10.1038/srep24100. PubMed PMID: 27067814; PubMed Central PMCID: PMC4828723.
14: Stathis A, Zucca E, Bekradda M, Gomez-Roca C, Delord JP, de La Motte Rouge T, Uro-Coste E, de Braud F, Pelosi G, French CA. Clinical Response of Carcinomas Harboring the BRD4-NUT Oncoprotein to the Targeted Bromodomain Inhibitor OTX015/MK-8628. Cancer Discov. 2016 May;6(5):492-500. doi: 10.1158/2159-8290.CD-15-1335. PubMed PMID: 26976114; PubMed Central PMCID: PMC4854801.
15: Henssen A, Althoff K, Odersky A, Beckers A, Koche R, Speleman F, Schäfers S, Bell E, Nortmeyer M, Westermann F, De Preter K, Florin A, Heukamp L, Spruessel A, Astrahanseff K, Lindner S, Sadowski N, Schramm A, Astorgues-Xerri L, Riveiro ME, Eggert A, Cvitkovic E, Schulte JH. Targeting MYCN-Driven Transcription By BET-Bromodomain Inhibition. Clin Cancer Res. 2016 May 15;22(10):2470-81. doi: 10.1158/1078-0432.CCR-15-1449. PubMed PMID: 26631615.
16: Saenz DT, Fiskus W, Qian Y, Manshouri T, Rajapakshe K, Raina K, Coleman KG, Crew AP, Shen A, Mill CP, Sun B, Qiu P, Kadia TM, Pemmaraju N, DiNardo C, Kim MS, Nowak AJ, Coarfa C, Crews CM, Verstovsek S, Bhalla KN. Novel BET protein proteolysis-targeting chimera exerts superior lethal activity than bromodomain inhibitor (BETi) against post-myeloproliferative neoplasm secondary (s) AML cells. Leukemia. 2017 Jan 31. doi: 10.1038/leu.2016.393. [Epub ahead of print] PubMed PMID: 28042144.
17: Asangani IA, Wilder-Romans K, Dommeti VL, Krishnamurthy PM, Apel IJ, Escara-Wilke J, Plymate SR, Navone NM, Wang S, Feng FY, Chinnaiyan AM. BET Bromodomain Inhibitors Enhance Efficacy and Disrupt Resistance to AR Antagonists in the Treatment of Prostate Cancer. Mol Cancer Res. 2016 Apr;14(4):324-31. doi: 10.1158/1541-7786.MCR-15-0472. PubMed PMID: 26792867; PubMed Central PMCID: PMC4834259.
18: Lin X, Huang X, Uziel T, Hessler P, Albert DH, Roberts-Rapp LA, McDaniel KF, Kati WM, Shen Y. HEXIM1 as a Robust Pharmacodynamic Marker for Monitoring Target Engagement of BET Family Bromodomain Inhibitors in Tumors and Surrogate Tissues. Mol Cancer Ther. 2017 Feb;16(2):388-396. doi: 10.1158/1535-7163.MCT-16-0475. PubMed PMID: 27903752.
19: Lu J, Qian Y, Altieri M, Dong H, Wang J, Raina K, Hines J, Winkler JD, Crew AP, Coleman K, Crews CM. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chem Biol. 2015 Jun 18;22(6):755-63. doi: 10.1016/j.chembiol.2015.05.009. PubMed PMID: 26051217; PubMed Central PMCID: PMC4475452.
20: Pérez-Peña J, Serrano-Heras G, Montero JC, Corrales-Sánchez V, Pandiella A, Ocaña A. In Silico Analysis Guides Selection of BET Inhibitors for Triple-Negative Breast Cancer Treatment. Mol Cancer Ther. 2016 Aug;15(8):1823-33. doi: 10.1158/1535-7163.MCT-16-0004. PubMed PMID: 27256375.

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